2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one
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Overview
Description
2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6,7-dimethoxy-4(3H)-quinazolinone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, a pyridine ring, and a quinazolinone core
Preparation Methods
The synthesis of 2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6,7-dimethoxy-4(3H)-quinazolinone involves several steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the quinazolinone core through a cyclization reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the quinazolinone core can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6,7-dimethoxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazolinone moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target, but generally involve binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Compared to other similar compounds, 2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6,7-dimethoxy-4(3H)-quinazolinone stands out due to its unique combination of functional groups. Similar compounds include:
- 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 6,7-dimethoxy-4(3H)-quinazolinone These compounds share some structural features but differ in their overall chemical properties and potential applications. The presence of both the triazole and quinazolinone moieties in the target compound provides a unique set of interactions and reactivity that can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C20H20N6O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H20N6O3S/c1-4-26-18(12-5-7-21-8-6-12)24-25-20(26)30-11-17-22-14-10-16(29-3)15(28-2)9-13(14)19(27)23-17/h5-10H,4,11H2,1-3H3,(H,22,23,27) |
InChI Key |
ZFTFVQGIZUWDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
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